molecular formula C21H15N3O7 B11962185 9-Methyl-anthracene, picrate CAS No. 7476-02-0

9-Methyl-anthracene, picrate

Cat. No.: B11962185
CAS No.: 7476-02-0
M. Wt: 421.4 g/mol
InChI Key: DYZCERXWNYBQOV-UHFFFAOYSA-N
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Description

9-Methyl-anthracene, picrate: is a derivative of anthracene, an aromatic hydrocarbon consisting of three fused benzene rings. This compound is known for its unique photophysical and photochemical properties, making it valuable in various scientific and industrial applications . The picrate form is particularly interesting due to its enhanced reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-anthracene typically involves the methylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene reacts with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride . The reaction conditions usually involve an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production of 9-Methyl-anthracene often employs similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 9-Methyl-anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include anthraquinone, dihydroanthracene, and various substituted anthracenes, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism by which 9-Methyl-anthracene exerts its effects is primarily through its interaction with light. Upon absorption of photons, it undergoes electronic excitation, leading to fluorescence or phosphorescence. This property is exploited in various applications, including imaging and sensing . The molecular targets and pathways involved are primarily related to its ability to interact with other molecules through π-π stacking and other non-covalent interactions .

Comparison with Similar Compounds

Uniqueness: 9-Methyl-anthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Its picrate form further enhances its stability and reactivity, making it suitable for specialized applications in photonics and materials science .

Properties

CAS No.

7476-02-0

Molecular Formula

C21H15N3O7

Molecular Weight

421.4 g/mol

IUPAC Name

9-methylanthracene;2,4,6-trinitrophenol

InChI

InChI=1S/C15H12.C6H3N3O7/c1-11-14-8-4-2-6-12(14)10-13-7-3-5-9-15(11)13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-10H,1H3;1-2,10H

InChI Key

DYZCERXWNYBQOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=CC2=CC3=CC=CC=C13.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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